Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic organic compound belonging to the class of dihydropyridines This compound is characterized by the presence of a fluorophenyl group, two allyl groups, and two carboxylate groups attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This intermediate is then subjected to allylation using allyl bromide and a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the allyl groups.
Major Products Formed
Oxidation: 4-(4-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions, thereby exerting effects on cellular processes that depend on calcium signaling. This mechanism is similar to that of other dihydropyridine derivatives, which are known to act as calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Flunarizine: A calcium antagonist with additional antihistamine and serotonin receptor blocking activities.
Uniqueness
Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of allyl groups and a fluorophenyl moiety, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives
Properties
Molecular Formula |
C21H22FNO4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H22FNO4/c1-5-11-26-20(24)17-13(3)23-14(4)18(21(25)27-12-6-2)19(17)15-7-9-16(22)10-8-15/h5-10,19,23H,1-2,11-12H2,3-4H3 |
InChI Key |
YUYOCRHCQCVSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)F)C(=O)OCC=C |
Origin of Product |
United States |
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